molecular formula C12H21NO2 B2509785 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 2137590-97-5

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B2509785
CAS No.: 2137590-97-5
M. Wt: 211.305
InChI Key: SMOSJIORUHBOMN-UHFFFAOYSA-N
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Description

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a synthetic organic compound characterized by its unique azepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with an oxan-4-yl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxyflavanone
  • 2-methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
  • Kaempferol-3-O-glucoside-7-O-rhamnoside

Uniqueness

Compared to these similar compounds, 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine stands out due to its distinct azepine ring structure and the presence of both methoxy and oxan-4-yl groups. These features confer unique chemical and biological properties, making it a compound of significant interest in various research domains.

Properties

IUPAC Name

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-14-12-11(4-2-3-7-13-12)10-5-8-15-9-6-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOSJIORUHBOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCCC1C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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